Cas no 1363405-02-0 (Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate)

Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 5-BROMO-2-ISOBUTYLPYRIMIDINE-4-CARBOXYLATE
- Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate
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- Inchi: 1S/C10H13BrN2O2/c1-6(2)4-8-12-5-7(11)9(13-8)10(14)15-3/h5-6H,4H2,1-3H3
- InChI Key: GVGJUOZACHYREP-UHFFFAOYSA-N
- SMILES: BrC1C=NC(CC(C)C)=NC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 224
- XLogP3: 2.7
- Topological Polar Surface Area: 52.1
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500789-1g |
Methyl5-bromo-2-isobutylpyrimidine-4-carboxylate |
1363405-02-0 | 97% | 1g |
$702 | 2023-02-02 | |
Alichem | A089006169-1g |
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate |
1363405-02-0 | 97% | 1g |
716.00 USD | 2021-06-01 |
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate Related Literature
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate
Comprehensive Overview of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate (CAS No. 1363405-02-0)
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate (CAS No. 1363405-02-0) is a specialized pyrimidine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its bromine and isobutyl functional groups, serves as a key intermediate in the synthesis of bioactive molecules. Its unique structure makes it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antiviral agents.
The growing interest in heterocyclic compounds like Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate stems from their versatility in medicinal chemistry. Researchers are increasingly exploring its potential in targeting enzyme pathways and protein-protein interactions, which are critical in treating diseases such as cancer and infectious disorders. The compound's carboxylate ester moiety further enhances its reactivity, enabling facile modifications for structure-activity relationship (SAR) studies.
In recent years, the demand for high-purity intermediates like CAS No. 1363405-02-0 has surged due to advancements in high-throughput screening and combinatorial chemistry. This trend aligns with the pharmaceutical industry's focus on precision medicine and personalized therapies. The compound's pyrimidine core is particularly noteworthy, as it mimics natural nucleobases, making it a candidate for nucleoside analog development.
From a synthetic perspective, Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate offers several advantages. Its bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the isobutyl group contributes to lipophilicity, a desirable property for improving drug bioavailability and blood-brain barrier penetration.
Environmental and regulatory considerations also play a role in the compound's applications. With increasing emphasis on green chemistry, researchers are optimizing synthetic routes to minimize waste and energy consumption. The stability of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate under various conditions further supports its use in scalable and sustainable processes.
In summary, Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate (CAS No. 1363405-02-0) represents a critical tool in modern drug discovery. Its multifaceted reactivity, combined with its relevance to biomedical research and material science, underscores its importance in the scientific community. As innovation continues, this compound is poised to remain at the forefront of chemical synthesis and therapeutic development.
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